2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1187932-37-1
VCID: VC2830640
InChI: InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H
SMILES: C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl
Molecular Formula: C8H11Cl2F3N2
Molecular Weight: 263.08 g/mol

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

CAS No.: 1187932-37-1

Cat. No.: VC2830640

Molecular Formula: C8H11Cl2F3N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride - 1187932-37-1

Specification

CAS No. 1187932-37-1
Molecular Formula C8H11Cl2F3N2
Molecular Weight 263.08 g/mol
IUPAC Name 2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H
Standard InChI Key RSBTXAKQCXWAPH-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl

Introduction

Chemical Structure and Properties

PropertyValueNotes
Molecular FormulaC8H11Cl2F3N2Including two HCl molecules
Approximate Molecular Weight275-280 g/molEstimated based on structure
Physical StateSolidTypical for hydrochloride salts
SolubilityWater-solubleCharacteristic of amine hydrochlorides
Melting PointLikely >200°CEstimated based on similar compounds

Structural Features and Chemical Characteristics

The compound's structure consists of several key functional groups that influence its chemical behavior:

  • Pyridine ring: Provides basic nitrogen and potential for coordination

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability

  • Ethylamine chain: Offers flexibility and hydrogen bonding capability

  • Dihydrochloride salt form: Improves solubility and stability

The trifluoromethyl group significantly affects the compound's properties, as it is highly electronegative and can withdraw electron density from the pyridine ring. This electronic effect alters the reactivity of the nitrogen atom in the pyridine ring and can influence the compound's interactions with biological targets.

Physical and Chemical Properties

Comparative Analysis with Related Compounds

Based on data available for related compounds, we can infer several physical and chemical properties of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride:

PropertyEstimated ValueBasis for Estimation
Density~1.3-1.5 g/cm³Comparable to (5-(trifluoromethyl)pyridin-2-yl)methanamine (1.3 g/cm³)
Boiling Point>200°C (decomposition likely)Similar to related compound's boiling point of 200.3±35.0°C
LogP (free base)~0.5-1.0Estimated based on similar trifluoromethylated pyridines
SolubilityHigh in water, moderate in alcohols, limited in non-polar solventsTypical for dihydrochloride salts

Applications in Research and Development

Structure-Activity Relationships

The specific structural features of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride contribute to its potential biological activity:

  • The trifluoromethyl group at the 5-position of the pyridine ring enhances lipophilicity and potentially increases binding affinity to target proteins.

  • The ethylamine chain provides flexibility and potential for hydrogen bonding with biological targets.

  • The dihydrochloride salt form improves solubility in physiological media, potentially enhancing bioavailability.

These structure-activity relationships make the compound a potential candidate for further exploration in drug discovery efforts.

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Several structurally related compounds provide insights into the properties and potential applications of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride:

CompoundStructural DifferenceCAS NumberReference
2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochlorideContains sulfanyl group between pyridine and ethylamine; monohydrochloride salt1208081-88-2
(5-(trifluoromethyl)pyridin-2-yl)methanamineContains methanamine instead of ethylamine; not a salt164341-39-3
2-Amino-5-(trifluoromethyl)pyridineDirect amino group on pyridine; no ethyl chain74784-70-6

These structural variations can significantly influence physicochemical properties and biological activities, highlighting the importance of precise structural characterization in research applications.

Functional Group Effects

  • The trifluoromethyl group common to all these compounds contributes to increased lipophilicity and metabolic stability.

  • The position of the trifluoromethyl group (5-position in our target compound) affects the electron distribution in the pyridine ring.

  • The ethylamine chain length (compared to methanamine in some analogs) influences flexibility and binding characteristics.

  • The salt form (dihydrochloride vs. monohydrochloride or free base) significantly impacts solubility, stability, and bioavailability.

Understanding these structure-property relationships is crucial for the rational design and optimization of compounds for specific applications.

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